molecular formula C25H22Cl2N4O5 B297533 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No. B297533
M. Wt: 529.4 g/mol
InChI Key: VKLUOIINYJSVPY-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide, also known as Compound 1, is a novel compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 in lab experiments is its potential therapeutic applications, particularly in cancer therapy. However, its mechanism of action is not fully understood, and further research is needed to fully characterize its effects. Additionally, its synthesis method is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1. One area of focus could be further characterization of its mechanism of action, particularly in cancer cells. Another direction could be the development of more efficient synthesis methods to increase its availability for research and potential therapeutic use. Additionally, its potential as an antibacterial and antifungal agent could be further explored. Overall, 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 shows great promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its effects.

Synthesis Methods

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylaniline with 2-bromo-3-methoxybenzaldehyde, followed by the addition of hydrazine hydrate and 2-chloro-N-(2-chlorophenyl)acetamide. The final product is obtained through purification and characterization.

Scientific Research Applications

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 1 has shown promising results in several scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, as well as its ability to modulate the immune system.

properties

Product Name

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Molecular Formula

C25H22Cl2N4O5

Molecular Weight

529.4 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C25H22Cl2N4O5/c1-15-17(26)7-5-9-19(15)29-23(32)14-36-21-11-10-16(12-22(21)35-2)13-28-31-25(34)24(33)30-20-8-4-3-6-18(20)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+

InChI Key

VKLUOIINYJSVPY-XODNFHPESA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)OC

SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)OC

Origin of Product

United States

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